molecular formula C8H8N2OS B12959469 6-(Hydroxymethyl)-2-(methylthio)nicotinonitrile

6-(Hydroxymethyl)-2-(methylthio)nicotinonitrile

Katalognummer: B12959469
Molekulargewicht: 180.23 g/mol
InChI-Schlüssel: SGDUHBMABASLJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Hydroxymethyl)-2-(methylthio)nicotinonitrile is an organic compound with the molecular formula C8H8N2OS It is a derivative of nicotinonitrile, featuring a hydroxymethyl group at the 6-position and a methylthio group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with nicotinonitrile as the core structure.

    Hydroxymethylation: The introduction of the hydroxymethyl group can be achieved through a formylation reaction followed by reduction. For example, nicotinonitrile can be treated with formaldehyde and a reducing agent such as sodium borohydride.

    Methylthiolation: The methylthio group can be introduced using a thiolation reaction. This can involve the reaction of the hydroxymethylated nicotinonitrile with a methylthiolating agent like methylthiol chloride under basic conditions.

Industrial Production Methods

In an industrial setting, the production of 6-(Hydroxymethyl)-2-(methylthio)nicotinonitrile would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid or an aldehyde.

    Reduction: The nitrile group can be reduced to an amine using hydrogenation or other reducing agents.

    Substitution: The methylthio group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation with palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 6-(Carboxymethyl)-2-(methylthio)nicotinonitrile or 6-(Formyl)-2-(methylthio)nicotinonitrile.

    Reduction: 6-(Hydroxymethyl)-2-(methylthio)nicotinamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 6-(Hydroxymethyl)-2-(methylthio)nicotinonitrile is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.

Biology

In biological research, this compound can be used to study the effects of nitrile and thioether groups on biological systems. It may serve as a precursor for the synthesis of bioactive molecules.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential pharmacological properties. The presence of the nitrile group is often associated with bioactivity, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals or as a precursor for materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism by which 6-(Hydroxymethyl)-2-(methylthio)nicotinonitrile exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, influencing biochemical pathways. The nitrile group can act as an electrophile, while the hydroxymethyl and methylthio groups can participate in hydrogen bonding and hydrophobic interactions, respectively.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-(Hydroxymethyl)nicotinonitrile: Lacks the methylthio group, which may result in different chemical reactivity and biological activity.

    2-(Methylthio)nicotinonitrile: Lacks the hydroxymethyl group, affecting its solubility and reactivity.

    6-(Hydroxymethyl)-2-(methylthio)pyridine: Similar structure but without the nitrile group, leading to different chemical properties.

Uniqueness

6-(Hydroxymethyl)-2-(methylthio)nicotinonitrile is unique due to the combination of its functional groups. The presence of both a hydroxymethyl and a methylthio group on the nicotinonitrile core provides a distinct set of chemical properties, making it a valuable compound for various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Eigenschaften

Molekularformel

C8H8N2OS

Molekulargewicht

180.23 g/mol

IUPAC-Name

6-(hydroxymethyl)-2-methylsulfanylpyridine-3-carbonitrile

InChI

InChI=1S/C8H8N2OS/c1-12-8-6(4-9)2-3-7(5-11)10-8/h2-3,11H,5H2,1H3

InChI-Schlüssel

SGDUHBMABASLJN-UHFFFAOYSA-N

Kanonische SMILES

CSC1=C(C=CC(=N1)CO)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.